1,3-Di-tert-butyldibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62787-28-4 |
|---|---|
Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-ditert-butyldibenzofuran |
InChI |
InChI=1S/C20H24O/c1-19(2,3)13-11-15(20(4,5)6)18-14-9-7-8-10-16(14)21-17(18)12-13/h7-12H,1-6H3 |
InChI Key |
NKDBFRNBRIGQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C3=CC=CC=C3OC2=C1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Di Tert Butyldibenzo B,d Furan and Analogues
Retrosynthetic Analysis of the 1,3-Di-tert-butyldibenzo[b,d]furan Scaffold
A retrosynthetic analysis of the this compound scaffold breaks the molecule down into simpler, more readily available starting materials. The primary disconnections focus on the formation of the central furan (B31954) ring, which is the core of the dibenzofuran (B1670420) structure.
Two main strategic bond disconnections are considered:
C-O Bond Disconnection: This approach involves the intramolecular cyclization of a 2-hydroxybiphenyl derivative. The challenge lies in the synthesis of the appropriately substituted biphenyl (B1667301) precursor.
C-C Bond Disconnection: This strategy targets the formation of one of the carbon-carbon bonds of the furan ring. A common method is the intramolecular cyclization of a diaryl ether, often facilitated by a transition metal catalyst. This is a powerful and frequently used strategy for constructing the dibenzofuran core. nih.gov
Further retrosynthetic analysis considers the introduction of the two tert-butyl groups onto one of the benzene (B151609) rings. These bulky groups can be introduced either before or after the formation of the dibenzofuran core. Introducing them beforehand requires the synthesis of a substituted benzene derivative, such as 1,3-di-tert-butylbenzene (B94130) or 2,4-di-tert-butylphenol, which can then be incorporated into the main scaffold. chemicalbook.com Introducing them after the core is formed relies on electrophilic substitution reactions, such as Friedel-Crafts alkylation, where regioselectivity becomes a critical consideration. biointerfaceresearch.com
Classical Synthetic Routes to Dibenzo[b,d]furan Systems
Historically, several robust methods have been established for the synthesis of the fundamental dibenzo[b,d]furan skeleton. These can be broadly categorized into cyclization and annulation reactions.
Cyclization reactions are a cornerstone of dibenzofuran synthesis, typically involving the formation of the central furan ring from a pre-assembled diaryl precursor.
Palladium-Catalyzed Intramolecular Cyclization: A prominent method involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. organic-chemistry.org For instance, o-iododiaryl ethers can be efficiently cyclized using a reusable Pd/C catalyst under ligand-free conditions. organic-chemistry.org Similarly, ortho-diazonium salts of diaryl ethers undergo cyclization with palladium acetate (B1210297) as the catalyst. organic-chemistry.org A more advanced variant is the phenol-directed C–H activation/C–O cyclization, which uses palladium catalysis and air as the oxidant to form the dibenzofuran core from 2-arylphenols. acs.org
Copper-Catalyzed Cyclization: Copper catalysts are also effective. One approach achieves the synthesis of dibenzofuran derivatives through the Cu-catalyzed cyclization of diaryliodonium salts in water. acs.org This method offers good to excellent yields for a variety of substituted dibenzofurans. acs.org
Base-Promoted Cyclization: In some cases, the furan ring can be formed without a metal catalyst. Base-promoted cyclization of specific phenol (B47542) derivatives provides a simple and inexpensive route to the core structure. nih.gov
| Precursor Type | Catalyst/Reagent | Key Feature | Citation |
| Diaryl Ethers | Palladium Acetate | Cyclization of ortho-diazonium salts | organic-chemistry.org |
| o-Iododiaryl Ethers | Pd/C | Ligand-free and reusable catalyst | organic-chemistry.org |
| 2-Arylphenols | Pd(0)/Pd(II) | C-H activation/C-O cyclization with air as oxidant | acs.org |
| Diaryliodonium Salts | CuI / K₂CO₃ | Achieved in water, good to excellent yields | acs.org |
| Substituted Phenols | Cs₂CO₃ | Metal-free, simple conditions | nih.gov |
Annulation strategies build the dibenzofuran system by forming one of the benzene rings onto a pre-existing benzofuran (B130515) core or through a cascade process that assembles the entire structure.
Cascade Annulation: A notable example is a double 1,4-conjugate addition/intramolecular annulation cascade reaction between propargylamines and imidazolium (B1220033) methylides. This transition-metal-free protocol efficiently assembles structurally diverse dibenzofurans under mild conditions. nih.gov
Dötz Benzannulation: The Dötz benzannulation reaction provides a route to dibenzofuran-1,4-dione heterocycles. This reaction uses chromium Fischer carbene complexes of benzofuran which react with alkynes to regioselectively form the second benzene ring. researchgate.net
Advanced Synthetic Protocols for the Introduction of Alkyl and Aryl Substituents
Modern synthetic chemistry offers sophisticated tools for the precise installation of substituents like alkyl and aryl groups onto the dibenzofuran scaffold, enabling control over the final molecule's properties.
Directed synthesis ensures that substituents are placed at specific positions on the aromatic rings.
Directed ortho-Metallation (DoM): This is a powerful technique for regioselective functionalization. nih.gov By choosing an appropriate directing group on the aromatic substrate, a strong base can selectively remove a proton from the ortho position. The resulting organometallic intermediate can then react with an electrophile. For example, an ortho-zincation/iodination reaction can be used to prepare haloanisoles, which are precursors for substituted benzo[b]furans. nih.govresearchgate.net
Palladium-Catalyzed C-H Alkylation: Direct C-H bond alkylation at the α-position of furans and related heterocycles can be achieved with a palladium catalyst and alkyl iodides. nih.gov This method offers good functional group tolerance and provides a practical route to α-alkylfurans. nih.gov
Friedel-Crafts Alkylation: A classical yet effective method for introducing alkyl groups, such as tert-butyl, is the Friedel-Crafts reaction. biointerfaceresearch.com This electrophilic aromatic substitution reaction typically uses a Lewis acid catalyst to generate a carbocation that then attacks the electron-rich dibenzofuran ring. Controlling regioselectivity can be a challenge with this method.
Achieving the specific 1,3-substitution pattern of the target molecule requires high regiocontrol.
Anionic Cyclization: A route to regioselectively functionalized dibenzofurans involves the anionic cyclization of benzyne-tethered aryllithiums. This strategy allows for precise control over the placement of substituents during the formation of the heterocyclic core. [53 in 1]
Tandem Coupling and Cyclization: A versatile approach involves a palladium/copper-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes. The resulting 2-(1-alkynyl)anisole intermediate then undergoes an electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans with high regioselectivity. nih.gov This strategy is particularly effective for aryl- and vinylic-substituted alkynes. nih.gov
Diels-Alder/Retro-Diels-Alder Strategy: For the synthesis of specifically substituted furans, a Diels-Alder cycloaddition-retro-Diels-Alder reaction sequence using oxazole (B20620) derivatives is a viable method. bohrium.com While more commonly applied to simpler furans, the principles of regiocontrol can be extended to more complex systems.
| Strategy | Key Transformation | Regiocontrol Mechanism | Citation |
| Anionic Cyclization | Cyclization of benzyne-tethered aryllithiums | Pre-functionalized starting materials dictate final substitution | [53 in 1] |
| Tandem Sonogashira/Cyclization | Coupling of o-iodoanisoles and alkynes, then electrophilic cyclization | The position of the iodo and methoxy (B1213986) groups on the starting material directs the cyclization | nih.gov |
| Directed ortho-Metallation | Deprotonation directed by a functional group, followed by electrophilic quench | The directing group controls the site of metallation and subsequent functionalization | nih.govresearchgate.net |
| Palladium-Catalyzed C-H Alkylation | Direct functionalization of a C-H bond | Inherent reactivity of the α-position of the furan ring | nih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies in Dibenzo[b,d]furan Synthesis
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a highly utilized method for the synthesis of biaryls and substituted aromatic compounds. semanticscholar.orgnih.gov This reaction has been effectively applied to the synthesis of dibenzo[b,d]furan precursors and analogues. A common strategy involves the coupling of a substituted aryl boronic acid with a halogenated benzofuran or a di-halogenated benzene derivative, which can then undergo subsequent cyclization to form the dibenzo[b,d]furan core.
For instance, a series of novel benzofuran derivatives containing a biaryl moiety have been synthesized in good to excellent yields via Suzuki cross-coupling reactions. semanticscholar.orgnih.gov These reactions are often carried out in aqueous media, such as a mixture of ethanol (B145695) and water, using a palladium(II) complex as the catalyst and a base like potassium carbonate. semanticscholar.orgnih.gov The use of a newly developed Pd(II) complex catalyst has shown to significantly improve yields compared to common palladium salts like PdCl₂ or Pd(OAc)₂. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents on the dibenzo[b,d]furan skeleton by choosing the appropriately substituted boronic acid. Research has demonstrated the successful coupling of various arylboronic acids, including those with both electron-donating and electron-withdrawing groups, to generate 2-arylbenzo[b]furan derivatives. semanticscholar.org
A general scheme for the synthesis of 2-arylbenzo[b]furans via Suzuki-Miyaura coupling is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Yield | Reference |
| Halogenated Benzofuran | Arylboronic Acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good to Excellent | semanticscholar.orgnih.gov |
| 2-bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85% | nih.gov |
| 3-iodobenzofuran | 4-methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Anisole | Moderate to Good | nih.gov |
Heck Reaction and Sonogashira Coupling in Fused Aromatic Systems
The Heck reaction and the Sonogashira coupling are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds, particularly for the synthesis of complex aromatic systems.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. nih.govyoutube.com It is a valuable tool for the arylation or vinylation of alkenes. In the context of dibenzo[b,d]furan synthesis, the Heck reaction can be employed to introduce alkenyl substituents onto a pre-formed dibenzo[b,d]furan core or to construct parts of the ring system itself. For example, 3-iodobenzofurans can be further elaborated using the Heck coupling to introduce various substituents at the 3-position. nih.gov
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govyoutube.com This reaction is particularly useful in the synthesis of dibenzo[b,d]furan analogues as it allows for the introduction of alkyne functionalities, which can then be further manipulated. A common synthetic route to 2,3-disubstituted benzo[b]furans involves the palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization step. nih.govamazonaws.com This method provides a straightforward pathway to a variety of substituted benzofurans, which are key precursors for more complex dibenzo[b,d]furan structures. The Sonogashira reaction itself is typically carried out under mild conditions, often at room temperature, using a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI. nih.govamazonaws.com
One-pot procedures combining Sonogashira coupling with subsequent cyclization steps have been developed to enhance synthetic efficiency. acs.org For example, 2,3-disubstituted benzo[b]furans can be accessed through a domino intermolecular Sonogashira coupling of a 2-(2-bromophenoxy) derivative with a terminal alkyne, followed by an intramolecular cycloisomerization. acs.org
Green Chemistry Approaches in Dibenzo[b,d]furan Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of greener solvents, atom economy, and catalysis, are being increasingly applied to the synthesis of dibenzo[b,d]furans and related compounds.
Solvent-Free and Atom-Economical Processes
The development of solvent-free and atom-economical processes is a key goal in green chemistry. One-pot reactions and cascade reactions are prime examples of atom-economical processes as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. The synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones using non-precious transition metal catalysts like iron and copper in a one-pot process is a notable example. nih.gov This approach involves a regioselective iron(III)-catalyzed halogenation followed by an iron- or copper-catalyzed O-arylation to form the benzofuran ring system. nih.gov
Furthermore, the use of aqueous media for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling for the synthesis of 2-arylbenzo[b]furan derivatives, represents a significant step towards greener synthesis. semanticscholar.orgnih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to traditional organic solvents. Microwave irradiation has also been explored as a green heating method to accelerate reactions, such as the Mizoroki-Heck and Sonogashira cross-coupling reactions in water. researchgate.net
Biocatalytic or Organocatalytic Routes
Biocatalysis and organocatalysis offer promising green alternatives to traditional metal-catalyzed reactions. These methods often proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing the generation of hazardous waste.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. While specific biocatalytic routes for this compound are not extensively documented, the broader field of biocatalytic synthesis of furan-derived chemicals is rapidly advancing. frontiersin.orgfrontiersin.org Enzymes like transaminases are being used for the amination of biobased furan aldehydes to produce valuable furfurylamines. nih.gov Such enzymatic cascades demonstrate the potential for developing biocatalytic pathways towards more complex furan-containing molecules, including dibenzo[b,d]furan derivatives. nih.gov
Organocatalysis , the use of small organic molecules as catalysts, is another cornerstone of green chemistry. While direct organocatalytic routes to the dibenzo[b,d]furan core are less common than metal-catalyzed approaches, organocatalysts can be employed in key bond-forming reactions that lead to the necessary precursors. The development of organocatalytic methods for the synthesis of the furan ring and for carbon-carbon bond formation continues to be an active area of research with potential future applications in dibenzo[b,d]furan synthesis.
Theoretical and Computational Investigations of 1,3 Di Tert Butyldibenzo B,d Furan
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide array of molecular properties, from geometries to reaction energies. For 1,3-Di-tert-butyldibenzo[b,d]furan, DFT studies are instrumental in understanding its electronic nature and predicting its reactivity. Recent studies on other substituted dibenzofuran (B1670420) derivatives have demonstrated the utility of DFT in corroborating experimental findings and providing deeper insights into molecular stability and electronic characteristics. rsc.org
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netsigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 | Energy difference between HOMO and LUMO |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. DFT calculations can generate a detailed picture of this distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. sigmaaldrich.com These maps illustrate the electrostatic potential on the molecule's surface, with different colors representing regions of varying charge. rsc.orgnih.gov Red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify electron-deficient regions (positive potential), susceptible to nucleophilic attack.
In this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom due to its high electronegativity and lone pairs. The aromatic rings will also exhibit negative potential, characteristic of π-systems. The bulky tert-butyl groups, being electron-donating, will influence the charge distribution across the aromatic system. The hydrogen atoms of the tert-butyl groups would represent areas of positive potential. These maps are invaluable for predicting intermolecular interactions and the most likely sites for chemical reactions. mdpi.com
Molecular Dynamics (MD) Simulations of Conformational Landscape
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape. researchgate.netbohrium.com By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the different conformations a molecule can adopt at a given temperature. rsc.org
For this compound, a key aspect of its conformational flexibility is the rotation of the two tert-butyl groups around their single bonds to the dibenzofuran core. MD simulations can reveal the energy barriers associated with this rotation and the preferred orientations of these bulky groups. nih.gov This information is crucial for understanding how the molecule's shape can influence its packing in the solid state and its interactions with other molecules. The simulations can track key dihedral angles over time to characterize the conformational dynamics.
| Parameter | Predicted Value | Description |
|---|---|---|
| Rotational Barrier of tert-butyl group | ~5-10 kcal/mol | Energy required to rotate the tert-butyl group |
| Dominant Dihedral Angle (C2-C1-C(CH3)3) | Multiple low-energy conformations | Preferred orientation of the tert-butyl group |
Quantum Chemical Calculations of Aromaticity and Stability
Aromaticity is a fundamental concept in chemistry, and for a molecule like this compound, which is built upon a system of fused aromatic rings, quantifying its aromatic character is of great interest. Computational methods provide several indices to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. bohrium.comnih.govresearchgate.net Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that calculates the magnetic shielding at the center of a ring, with negative values indicating aromaticity. nih.govnih.gov
| Ring | Predicted HOMA Value | Predicted NICS(1)zz (ppm) |
|---|---|---|
| Benzene (B151609) Ring (unsubstituted) | ~0.95 | ~ -10 |
| Benzene Ring (substituted) | ~0.93 | ~ -9.5 |
| Furan (B31954) Ring | ~0.70 | ~ -5 |
Computational Predictions of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a molecule. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to predict the most favorable mechanism for a given reaction. For this compound, computational studies can predict how it might behave in various chemical transformations.
Based on the electronic structure, electrophilic substitution reactions are likely to occur on the electron-rich aromatic rings. The directing effects of the oxygen atom and the tert-butyl groups would influence the regioselectivity of such reactions. Computational modeling can pinpoint the most probable sites of attack by calculating the energies of the intermediate carbocations (Wheland intermediates). Furthermore, the steric hindrance from the bulky tert-butyl groups would play a significant role in determining the accessibility of different positions on the aromatic rings to incoming reagents.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Methodologies (excluding biological activity)
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) methodologies employ statistical methods to build models that correlate a molecule's structure with its properties. researchgate.netconicet.gov.ar While often used for predicting biological activity, these approaches can also be applied to forecast various physical and chemical properties. acs.orgtandfonline.com
For this compound, QSAR models could be developed to predict properties such as its solubility, boiling point, or chromatographic retention time. This would involve calculating a range of molecular descriptors for the molecule, which are numerical representations of its structural and electronic features. These descriptors could include topological indices, constitutional descriptors, and quantum chemical parameters. By establishing a mathematical relationship between these descriptors and a known property for a set of related compounds, a predictive model can be constructed. Such models can be valuable for estimating the properties of new, unsynthesized derivatives of dibenzofuran. qsardb.org
Mechanistic Studies of Reactions Involving 1,3 Di Tert Butyldibenzo B,d Furan
Reaction Pathway Elucidation for Functionalization Reactions
The functionalization of the dibenzo[b,d]furan core in 1,3-Di-tert-butyldibenzo[b,d]furan is governed by the interplay of the activating, ortho-para directing furan (B31954) oxygen and the steric and electronic properties of the tert-butyl groups. While specific studies on this exact molecule are limited, pathways can be elucidated from research on related compounds.
One of the primary methods for functionalizing dibenzofurans is through electrophilic aromatic substitution. For instance, the bromination of 6-(tert-butyl)dibenzo[b,d]furan is a known transformation, suggesting that similar halogenation reactions could be applied to the 1,3-disubstituted analogue. The synthesis of 4,6-di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan further illustrates that functional groups can be introduced onto the dibenzofuran (B1670420) skeleton, even in the presence of bulky tert-butyl substituents. nih.gov
Another significant pathway for the synthesis of the dibenzofuran core itself is through free-radical cyclization. acs.org This method offers an alternative to traditional syntheses and can be a route to various substituted dibenzofurans. The starting materials for such cyclizations can be designed to yield the 1,3-di-tert-butyl substitution pattern.
Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. Brominated dibenzofurans can serve as aryl halide partners in these reactions, enabling the introduction of a wide array of substituents. A plausible pathway for the functionalization of this compound would therefore involve an initial electrophilic halogenation, followed by a palladium-catalyzed cross-coupling reaction. The mechanism of such a coupling reaction typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Role of Steric Hindrance from tert-Butyl Groups in Reaction Selectivity
The tert-butyl groups at the 1 and 3 positions of the dibenzo[b,d]furan ring system play a crucial role in directing the outcome of chemical reactions, primarily through steric hindrance. This steric bulk can impede the approach of reagents to adjacent positions, thereby influencing regioselectivity.
In electrophilic aromatic substitution reactions, the positions ortho and para to the activating furan oxygen (positions 2, 4, 6, and 8) are electronically favored. However, the tert-butyl group at position 1 will significantly hinder attack at the adjacent position 2. Similarly, the tert-butyl group at position 3 will sterically shield position 4. Consequently, electrophilic attack is more likely to occur at the less hindered positions 6 and 8. This is analogous to the nitration of t-butylbenzene, where the para product is favored over the sterically hindered ortho product. stackexchange.com
The influence of steric hindrance is also evident in the formation of dibenzofuran structures. In the thermal cyclization of quinone dimers to form dibenzofuran-1,4-diones, the presence of a tert-butyl group can slow down the reaction rate by preventing the approach of solvent molecules that assist in proton transfer. researchgate.net Furthermore, in systems with multiple reactive sites, steric hindrance from tert-butyl groups can render certain functional groups unreactive. For example, the hydroxyl group of a phenol (B47542) can be sterically protected by two adjacent tert-butyl groups, preventing its participation in reactions. nih.gov
The following table illustrates the expected impact of steric hindrance on the regioselectivity of electrophilic substitution on this compound.
| Position | Electronic Effect of Furan Oxygen | Steric Hindrance from tert-Butyl Groups | Predicted Reactivity |
| 2 | Activated (ortho) | High | Low |
| 4 | Activated (para) | High | Low |
| 6 | Activated (para) | Low | High |
| 8 | Activated (ortho) | Low | High |
Investigation of Aromatic Substitution Mechanisms
The primary mechanism for the substitution of hydrogen on the aromatic rings of this compound is electrophilic aromatic substitution (EAS). This two-step mechanism involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. In the second step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
The regioselectivity of EAS on the dibenzofuran nucleus is directed by both the activating, ortho-para directing ether linkage of the furan ring and the activating, ortho-para directing alkyl (tert-butyl) groups. However, as discussed previously, the steric bulk of the tert-butyl groups at positions 1 and 3 will be a dominant factor, directing incoming electrophiles to the less sterically encumbered positions 6 and 8.
While EAS is the most common pathway, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group (such as a halogen) is present on the ring and the ring is activated by strongly electron-withdrawing groups. Given that the tert-butyl groups are electron-donating, SNAr is less likely on this compound unless other strongly deactivating groups are also present.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an alternative substitution pathway. For a bromo-substituted this compound, the mechanism would involve the following key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
Free Radical Chemistry Involving the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan nucleus can participate in free radical reactions, and the presence of tert-butyl groups can influence the stability and reactivity of the resulting radical species. One notable reaction is the formation of the dibenzofuran radical cation. Studies on the radical cations of dibenzofuran and its methylated derivatives have shown that the 3 and 7 positions bear a significant portion of the spin density, making them highly reactive. rsc.org In the case of this compound, the substitution at these electronically important positions would likely alter the spin distribution and reactivity of the corresponding radical cation.
The synthesis of dibenzofurans can also proceed through free-radical cyclization pathways. acs.org These reactions typically involve the generation of an aryl radical that then attacks an adjacent aromatic ring, followed by rearomatization to form the dibenzofuran core.
The introduction of functional groups can also be achieved through radical mechanisms. For example, the use of free radical initiators can promote the modification of complex organic molecules. mdpi.com While specific studies on this compound are not prevalent, it is conceivable that under appropriate conditions, this molecule could undergo radical substitution or addition reactions.
The following table summarizes potential free radical reactions involving the dibenzo[b,d]furan core.
| Reaction Type | Description | Relevance to this compound |
| Radical Cation Formation | One-electron oxidation to form a radical cation. | The tert-butyl groups at positions 1 and 3 would influence the stability and subsequent reactions of the radical cation. |
| Free-Radical Cyclization | Intramolecular cyclization of a biaryl precursor to form the dibenzofuran ring. | A potential synthetic route to this compound. |
| Radical Substitution | Substitution of a hydrogen atom or functional group by a radical species. | Possible under specific conditions, with selectivity influenced by steric and electronic factors. |
Photochemical and Thermal Transformations of the Dibenzo[b,d]furan System
The dibenzo[b,d]furan system is generally thermally stable. However, at elevated temperatures, transformations can occur. For instance, the thermal cyclization of quinone dimers is a known route to produce dibenzofuran-1,4-diones. researchgate.net
The photochemistry of dibenzofuran and its derivatives is an area of active investigation. Related heterocyclic systems, such as dibenzothiophene (B1670422) oxides, undergo photochemical deoxygenation upon irradiation. iastate.edunih.goviastate.edu This suggests that under UV light, the furan ring of this compound could potentially undergo cleavage or other rearrangements. The substituents on the dibenzofuran ring can significantly influence the photochemical outcome. For example, in substituted dibenzodiazocines, another class of related compounds, the nature of the substituents allows for the tuning of their photochemical properties. nih.gov
While specific photochemical studies on this compound are not widely reported, it is reasonable to predict that irradiation could lead to excited states that may undergo various transformations, including:
Ring-opening reactions: Cleavage of the furan ring.
Isomerization: Rearrangement of the substitution pattern.
Reactions with other molecules: Photo-induced additions or cycloadditions.
The bulky tert-butyl groups would likely influence the lifetimes of the excited states and the steric feasibility of certain photochemical pathways.
Applications of 1,3 Di Tert Butyldibenzo B,d Furan in Advanced Organic Synthesis and Catalysis
1,3-Di-tert-butyldibenzo[b,d]furan as a Precursor for Novel Organic Building Blocks
The functionalization of the this compound core could theoretically lead to a variety of novel organic building blocks. Electrophilic aromatic substitution reactions, for instance, could introduce functional groups at the electron-rich positions of the dibenzofuran (B1670420) skeleton. Subsequent transformations of these functional groups could then yield more complex molecules. However, specific examples of such synthetic pathways originating from this compound are not described in the surveyed literature.
Ligand Design and Synthesis Utilizing the Dibenzo[b,d]furan Scaffold
The rigid and planar structure of the dibenzo[b,d]furan core makes it an attractive scaffold for the design of chelating ligands for transition metal catalysis. The strategic placement of coordinating atoms, such as phosphorus or nitrogen, onto this framework can lead to ligands with well-defined geometries and steric environments.
Phosphine-Based Ligands
The introduction of phosphine (B1218219) groups onto the this compound backbone would be a logical strategy for creating novel phosphine ligands. Such ligands could potentially be synthesized by halogenation of the dibenzofuran core followed by reaction with a phosphinating agent. The steric bulk provided by the tert-butyl groups could influence the coordination properties of the resulting phosphine ligand and, consequently, the catalytic activity of its metal complexes. Despite this potential, no specific instances of the synthesis or application of phosphine ligands derived from this compound have been reported in the examined scientific literature.
N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. The synthesis of NHC precursors typically involves the formation of a heterocyclic salt, which is subsequently deprotonated to generate the free carbene. While the dibenzo[b,d]furan scaffold could theoretically be incorporated into an NHC structure, for example, by annulation with an imidazole (B134444) or imidazoline (B1206853) ring, there is no evidence in the reviewed literature of this compound being used for this purpose.
Role in Organometallic Chemistry and Coordination Complexes
The formation of organometallic and coordination complexes is predicated on the availability of suitable ligands. If phosphine or NHC ligands based on the this compound scaffold were to be synthesized, they would undoubtedly be explored for their ability to coordinate with various transition metals. The electronic properties of the dibenzofuran unit and the steric hindrance from the tert-butyl groups would be expected to impart unique characteristics to the resulting metal complexes. However, due to the apparent lack of such ligands, the role of this compound in organometallic chemistry remains unexplored in the public domain.
Catalytic Applications (excluding specific catalytic performance data)
The ultimate goal of designing novel ligands is often their application in catalysis. Ligands derived from this compound could potentially find use in various catalytic transformations.
Homogeneous Catalysis
In the realm of homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. Phosphine and NHC ligands are widely employed in a vast array of reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. While it is plausible that metal complexes bearing ligands derived from this compound could exhibit interesting catalytic properties, the absence of reports on their synthesis and characterization means that their potential in homogeneous catalysis is, at present, purely speculative.
Heterogeneous Catalysis: The Role of this compound in Material Support
While direct catalytic applications of this compound as a standalone catalyst are not extensively documented, its structural characteristics make it a compelling candidate as a building block for porous organic polymers (POPs) that serve as robust supports in heterogeneous catalysis. The rigid, planar dibenzofuran core, combined with the bulky tert-butyl groups, can be exploited to create high-surface-area, thermally stable, and chemically resistant materials. These POPs can then be functionalized or used to immobilize catalytically active species.
Porous organic polymers have emerged as a versatile class of materials for catalytic applications due to their tunable porosity, high surface areas, and the ease with which their chemical functionalities can be modified. rsc.orgtaylorfrancis.comrsc.org The incorporation of monomers like this compound into a polymer framework can impart desirable properties for a catalytic support. The general advantages of using POPs as catalyst supports include enhanced catalyst stability, prevention of active site aggregation, and improved recyclability of the catalyst. taylorfrancis.com
The synthesis of POPs typically involves the polymerization of functionalized organic monomers. rsc.org In the context of this compound, functionalization of the dibenzofuran core, for instance, through halogenation, would be a necessary step to enable its participation in polymerization reactions, such as Yamamoto or Sonogashira-Hagihara cross-coupling reactions. These reactions are commonly employed to create extended, porous networks.
Once synthesized, these dibenzofuran-based POPs can serve as supports for metallic or organometallic catalysts. The porous nature of the polymer allows for the diffusion of reactants to the active catalytic sites, while the polymer backbone provides mechanical and thermal stability. For example, palladium nanoparticles have been successfully supported on porous organic polymers for use in various cross-coupling reactions. nih.gov The performance of such heterogeneous catalysts is often comparable to or even exceeds that of their homogeneous counterparts, with the added benefit of easy separation and reuse.
Table of Potentially Supported Catalytic Reactions:
| Catalytic Reaction | Catalyst Type | Potential Role of Dibenzofuran-based POP |
| Suzuki-Miyaura Coupling | Palladium Nanoparticles | Support for catalyst, preventing aggregation and facilitating recycling. |
| Heck Coupling | Palladium Complexes | Immobilization of the catalyst, enhancing stability. |
| Sonogashira Coupling | Copper/Palladium Catalysts | Providing a high surface area for catalyst dispersion. |
| Hydrogenation | Platinum or Palladium | Support for metal nanoparticles, improving catalyst lifetime. |
| Oxidation Reactions | Metal Oxides | Template for the synthesis of well-dispersed catalytic sites. |
Detailed research into the synthesis of POPs from this compound and their subsequent application as catalyst supports is an emerging area of interest. The ability to fine-tune the properties of the polymer by modifying the monomer or the polymerization conditions offers a promising avenue for the development of next-generation heterogeneous catalysts.
Spectroscopic and Structural Characterization Methodologies for Dibenzo B,d Furans
Advanced NMR Spectroscopy Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of dibenzo[b,d]furans in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for unambiguously assigning the complex spectra of substituted dibenzofurans.
For a molecule such as 1,3-Di-tert-butyldibenzo[b,d]furan, a combination of 2D NMR experiments is required to assemble the structural puzzle.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). In the aromatic region of this compound, COSY would show correlations between adjacent protons on the benzene (B151609) rings, aiding in the assignment of the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). It is a powerful tool for assigning the protonated carbon signals in the ¹³C NMR spectrum. For the title compound, each proton signal in the aromatic region would be correlated to its corresponding carbon atom. The methyl protons of the tert-butyl groups would show a strong correlation to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds, ²JCH and ³JCH) correlations between protons and carbons. HMBC is crucial for connecting different structural fragments of a molecule. For instance, the protons of the tert-butyl groups would show correlations to the quaternary carbon to which they are attached and to the adjacent aromatic carbons, confirming their position on the dibenzofuran (B1670420) skeleton. Similarly, aromatic protons would show correlations to neighboring carbons and to the quaternary carbons of the dibenzofuran core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can provide information about the spatial proximity between the protons of the tert-butyl groups and the neighboring aromatic protons, further confirming the substitution pattern.
Table 1: Illustrative Application of 2D NMR for this compound
| NMR Experiment | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H spin systems. | Correlations between adjacent aromatic protons on both benzene rings. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms. | Correlations between each aromatic proton and its attached carbon; correlation between tert-butyl protons and their carbons. |
| HMBC | Shows long-range ¹H-¹C correlations (2-3 bonds). | Correlations from tert-butyl protons to the aromatic ring carbons; correlations between protons and carbons of the different benzene rings. |
| NOESY | Reveals through-space ¹H-¹H proximities. | Correlations between protons of the tert-butyl groups and adjacent aromatic protons. |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. For compounds that may exist in different crystalline forms (polymorphs), ssNMR can be used to distinguish between them.
In the case of this compound, the tert-butyl groups can influence the crystal packing. It is known that the rotation of tert-butyl groups in the solid state can be restricted, which may lead to distinct signals for the methyl carbons in the ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectrum. researchgate.net The chemical shifts in the solid state can also differ from those in solution, providing insights into intermolecular interactions. While specific ssNMR data for this compound is not available, studies on other organic molecules with tert-butyl groups have demonstrated the utility of this technique. researchgate.net
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula of the compound, which is a critical piece of information for confirming its identity. For this compound (C₂₀H₂₄O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The synthesis of various disubstituted benzo[b]furans has been confirmed using HRMS to verify their elemental composition. amazonaws.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, M⁺·) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is often characteristic of the compound's structure.
Table 2: Predicted Fragmentation in Mass Spectrometry of this compound
| Ion | m/z (relative to M) | Proposed Structure/Loss |
| [M]⁺· | M | Molecular Ion |
| [M-CH₃]⁺ | M-15 | Loss of a methyl radical from a tert-butyl group. |
| [M-C(CH₃)₃]⁺ | M-57 | Loss of a tert-butyl radical. |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the dibenzofuran ring system and the orientation of the tert-butyl groups relative to the aromatic core. The crystal structure of related dibenzofuran derivatives, such as 1,2,4-trimethoxydibenzo[b,d]furan-3-ol, has been determined, showing a nearly planar dibenzofuran system. nih.gov Similarly, X-ray structures of other 1,3-disubstituted aromatic compounds have been reported, providing insights into their solid-state conformations. rsc.org Obtaining a suitable single crystal of this compound would be a prerequisite for this analysis.
Crystal Packing and Intermolecular Interactions
The crystal structure of dibenzo[b,d]furans is primarily dictated by a balance of van der Waals forces, with π–π stacking interactions and C–H⋯π interactions playing a crucial role in the supramolecular assembly. The planar dibenzo[b,d]furan core provides a large surface area for aromatic stacking. However, the introduction of bulky tert-butyl groups at the 1 and 3 positions is expected to significantly influence the crystal packing.
The steric hindrance imposed by the tert-butyl groups can prevent close co-facial π–π stacking of the dibenzofuran rings. Instead, the packing is more likely to be dominated by C–H⋯π interactions, where the hydrogen atoms of the tert-butyl groups interact with the π-system of adjacent molecules. This type of interaction is a known contributor to the stability of crystal lattices in sterically encumbered aromatic compounds.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. nih.govnih.govresearchgate.net For various dibenzofuran derivatives, this analysis has revealed that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing. nih.govnih.gov In the case of this compound, a Hirshfeld analysis would likely show a high percentage of H⋯H contacts due to the numerous hydrogen atoms on the tert-butyl groups.
The table below summarizes the expected influence of tert-butyl groups on the crystal packing of dibenzo[b,d]furan.
| Interaction Type | Influence of 1,3-Di-tert-butyl Substitution |
| π–π Stacking | Likely hindered due to steric bulk of tert-butyl groups. |
| C–H⋯π Interactions | Expected to be a dominant stabilizing force. |
| Van der Waals Forces | Remain a significant contributor to overall packing. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. While a full experimental vibrational spectrum of this compound is not available in the reviewed literature, the characteristic frequencies can be predicted based on studies of the parent dibenzo[b,d]furan and the known vibrational modes of tert-butyl groups.
Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the vibrational frequencies of dibenzo[b,d]furan and its derivatives. nih.govnih.gov These computational methods provide a reliable framework for assigning the principal vibrational modes.
The vibrational spectrum of this compound can be conceptually divided into contributions from the dibenzo[b,d]furan core and the tert-butyl substituents.
Dibenzo[b,d]furan Core Vibrations: The dibenzo[b,d]furan skeleton gives rise to a series of characteristic vibrations. These include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: A set of bands in the 1600-1400 cm⁻¹ range.
C-O-C stretching: Vibrations of the furan (B31954) ring's ether linkage.
Ring deformation and out-of-plane bending modes: Occurring at lower frequencies.
Tert-Butyl Group Vibrations: The introduction of two tert-butyl groups will add a number of characteristic vibrations to the spectrum:
Aliphatic C-H stretching: Strong bands in the 2960-2870 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the methyl groups.
C-H bending: Deformations of the methyl groups, typically found around 1460 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric, often a doublet for the tert-butyl group).
C-C stretching: Skeletal vibrations of the tert-butyl framework.
The table below provides a summary of the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (tert-butyl) | Asymmetric Stretching | ~2960 |
| Aliphatic C-H (tert-butyl) | Symmetric Stretching | ~2870 |
| Aromatic C=C | Stretching | 1600 - 1400 |
| Aliphatic C-H (tert-butyl) | Asymmetric Bending | ~1460 |
| Aliphatic C-H (tert-butyl) | Symmetric Bending | ~1370 |
| C-O-C (furan ring) | Stretching | Specific to the dibenzofuran core |
The combination of these vibrational modes would create a unique spectral fingerprint for this compound, allowing for its identification and characterization.
Derivatization and Functionalization Strategies for the Dibenzo B,d Furan Core
Regioselective Functionalization at Aromatic Positions
The presence of the two bulky tert-butyl groups at the 4 and 6 positions of the dibenzo[b,d]furan core sterically hinders the adjacent positions and directs electrophilic substitution to the 2 and 8 positions. This regioselectivity is a key feature in the synthetic utility of this compound.
Bromination: The introduction of bromine atoms at the 2 and 8 positions is a common and versatile strategy to create reactive sites for further functionalization. For instance, treatment of 4,6-di-tert-butyldibenzo[b,d]furan with a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent allows for the synthesis of 2,8-dibromo-4,6-di-tert-butyldibenzo[b,d]furan. This dibrominated derivative serves as a crucial building block for cross-coupling reactions.
Nitration: The introduction of nitro groups can significantly alter the electronic properties of the dibenzofuran (B1670420) core, making it more electron-deficient. The nitration of di-tert-butyl substituted aromatic compounds often proceeds with high regioselectivity. While specific examples for the direct nitration of 4,6-di-tert-butyldibenzo[b,d]furan are not extensively documented in readily available literature, the nitration of analogous structures like 2-nitro-1,4-di-t-butylbenzene suggests that the nitro groups would be directed to the available positions, likely the 2 and 8 positions, due to the directing effects of the existing substituents.
Formylation and Acylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction, typically employing a mixture of phosphorus oxychloride and a formamide, can introduce a formyl group onto the dibenzofuran nucleus, likely at the 2 and/or 8 positions. Similarly, Friedel-Crafts acylation can be used to introduce acyl groups, further expanding the synthetic possibilities. libretexts.orgrsc.org The use of a Lewis acid catalyst facilitates the reaction of an acyl chloride or anhydride (B1165640) with the aromatic ring. rsc.org The specific conditions for these reactions on 4,6-di-tert-butyldibenzo[b,d]furan would need to be optimized to achieve the desired regioselectivity and yield.
Modifying the Furan (B31954) Ring for Enhanced Reactivity or Specific Properties
The furan ring of the dibenzo[b,d]furan system is generally less reactive towards electrophilic attack compared to the benzene (B151609) rings. However, certain transformations can be achieved to modify its properties. Oxidative dearomatization of furan rings is a known process that can lead to the formation of new cyclic structures. nih.gov While specific examples for 1,3-di-tert-butyldibenzo[b,d]furan are scarce, such strategies could potentially be applied to introduce new functionalities or alter the electronic structure of the core.
Introduction of Reactive Handles for Polymerization or Material Integration
The functionalized derivatives of 4,6-di-tert-butyldibenzo[b,d]furan, particularly the halogenated ones, are excellent precursors for introducing reactive handles suitable for polymerization or integration into larger material frameworks.
Cross-Coupling Reactions: The 2,8-dibromo derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between the dibrominated dibenzofuran and various boronic acids or esters. nih.govnih.govmdpi.combeilstein-journals.org This is a powerful method for synthesizing extended π-conjugated systems by introducing aryl or heteroaryl groups at the 2 and 8 positions. These extended structures are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sonogashira Coupling: This coupling reaction enables the introduction of alkyne functionalities by reacting the dibrominated dibenzofuran with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.gov The resulting di-alkynyl derivatives can serve as monomers for the synthesis of conjugated polymers or as building blocks for more complex molecular architectures.
The introduction of these reactive groups provides a versatile platform for creating a wide range of materials with tailored properties. For example, the synthesis of hole transport materials for perovskite solar cells has been demonstrated using derivatives of 2,8-diaminodibenzo[b,d]furan.
Post-Synthetic Modification of this compound
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-existing molecule or material. rsc.orgresearchgate.net In the context of 4,6-di-tert-butyldibenzo[b,d]furan, this approach is particularly valuable for the further elaboration of its functionalized derivatives.
For instance, a brominated derivative of 4,6-di-tert-butyldibenzo[b,d]furan can be considered a platform for a variety of post-synthetic modifications. The bromine atoms can be substituted by a range of nucleophiles, or they can participate in further cross-coupling reactions to introduce additional functionalities. This allows for the late-stage introduction of specific chemical groups to fine-tune the properties of the final molecule or material. This strategy is widely employed in the development of functional materials, including metal-organic frameworks (MOFs), where the core structure is first assembled and then functionalized. beilstein-journals.orgnih.gov
Below are interactive data tables summarizing some of the key functionalization reactions discussed:
Table 1: Regioselective Functionalization Reactions
| Reaction | Reagents and Conditions | Product |
| Bromination | N-Bromosuccinimide (NBS), Solvent | 2,8-Dibromo-4,6-di-tert-butyldibenzo[b,d]furan |
| Vilsmeier-Haack | POCl₃, DMF | 2-Formyl-4,6-di-tert-butyldibenzo[b,d]furan |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2-Acyl-4,6-di-tert-butyldibenzo[b,d]furan |
Table 2: Cross-Coupling Reactions for Introducing Reactive Handles
| Reaction | Substrate | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | 2,8-Dibromo-4,6-di-tert-butyldibenzo[b,d]furan | Arylboronic acid | Pd catalyst, Base | 2,8-Diaryl-4,6-di-tert-butyldibenzo[b,d]furan |
| Sonogashira | 2,8-Dibromo-4,6-di-tert-butyldibenzo[b,d]furan | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2,8-Dialkynyl-4,6-di-tert-butyldibenzo[b,d]furan |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While traditional methods for constructing the dibenzofuran (B1670420) core, such as the cyclization of diaryl ethers or the O-arylation of 2-arylphenols, are established, future research will likely focus on more efficient and environmentally benign strategies. nih.gov The development of novel synthetic approaches is crucial for accessing 1,3-Di-tert-butyldibenzo[b,d]furan and its derivatives in higher yields and under milder conditions.
Emerging strategies that could be applied include:
Transition-Metal-Catalyzed C-H Activation: Palladium-mediated C-H activation/annulation of diaryl ethers has proven to be a powerful tool for synthesizing substituted dibenzofurans. nih.gov Future work could optimize this approach for precursors of this compound, potentially reducing the need for pre-functionalized starting materials and improving atom economy. The use of less expensive and more abundant metals like iron and copper is also a promising direction for sustainable synthesis. nih.gov
Photochemical Cyclizations: Photoinduced cyclization of diaryl ethers or related compounds presents a green alternative to thermal methods. researchgate.net Visible-light-mediated protocols, in particular, offer mild reaction conditions and high selectivity, representing a significant step towards sustainable chemical synthesis. nih.govmdpi.com Exploring visible-light photocatalysis for the [3+2] cycloaddition reactions to build the furan (B31954) ring could provide an efficient pathway. nih.gov
Benzannulation of Benzofurans: Building upon the benzofuran (B130515) core to construct the second benzene (B151609) ring is another viable, though less explored, strategy. researchgate.net Developing methods for the benzannulation of a suitably substituted tert-butyl benzofuran could offer a novel and modular route to the target compound.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research Focus |
|---|---|---|---|
| C-H Activation/Annulation | High atom economy, reduced pre-functionalization. | Regioselectivity control with multiple C-H bonds, catalyst cost (e.g., Palladium). | Development of selective, non-precious metal catalysts (e.g., Fe, Cu). nih.gov |
| Visible-Light Photochemistry | Mild conditions, high selectivity, sustainable energy source. nih.gov | Substrate scope, quantum yield optimization. | Design of novel photosensitizers and reactor technologies. mdpi.com |
| Benzannulation of Benzofurans | Modular approach, access to diverse substitution patterns. researchgate.net | Harsh conditions often required, availability of starting benzofurans. | Discovery of milder annulation conditions and reagents. |
Exploration of New Catalytic Applications and Ligand Architectures
The rigid dibenzofuran core, combined with the sterically demanding tert-butyl groups, makes this compound an attractive scaffold for developing novel ligands for catalysis. The steric bulk can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.
Future research in this area could involve:
Pincer and Bidentate Ligands: Functionalizing the 2 and 8 positions (or other available sites) of the this compound core with coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes) could yield novel pincer or bidentate ligands. The synthesis of diimine ligands from 4,6-dibenzofurandicarboxaldehyde demonstrates the feasibility of converting the dibenzofuran scaffold into useful ligands. researchgate.net
Asymmetric Catalysis: Chiral versions of these ligands could be developed for applications in asymmetric catalysis, where the defined steric pocket created by the tert-butyl groups could translate to high enantioselectivity in reactions like hydrogenations, cross-couplings, or hydrosilylations.
Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the tert-butyl groups might allow the dibenzofuran scaffold to be incorporated into frustrated Lewis pair systems. The separation of a bulky Lewis acid and a Lewis base can enable the activation of small molecules like H₂, CO₂, and olefins for metal-free catalysis.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes. For this compound, advanced computational modeling can provide significant insights.
Key areas for computational investigation include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of the novel synthetic routes discussed in section 8.1. This would allow for the rational optimization of reaction conditions, such as catalyst, solvent, and temperature.
Predicting Catalytic Performance: If used as a ligand, computational models could predict the geometry and electronic structure of the resulting metal complexes. This information is vital for understanding catalytic cycles and predicting the potential efficacy of a new ligand architecture in specific catalytic reactions.
Spectroscopic Prediction: Calculating NMR spectra, vibrational frequencies, and electronic transitions can aid in the characterization of newly synthesized compounds and intermediates, corroborating experimental data. Models have already been developed to predict the distribution of polychlorinated dibenzofuran congeners, showcasing the power of this approach. nih.gov
Integration of this compound into Complex Chemical Architectures
The unique properties of the this compound unit make it an interesting building block for the construction of larger, functional molecular systems. Its rigidity can serve as a structural anchor, while its bulky substituents can influence molecular packing and solubility.
Future directions include:
Novel Organic Electronic Materials: Dibenzofuran derivatives have been incorporated into host materials for organic light-emitting diodes (OLEDs). For instance, N1,N6-bis(dibenzo[b,d]furan-4-yl)-N1,N6-di-o-tolylpyrene-1,6-diamine has been synthesized for use in blue OLEDs. researchgate.net The specific 1,3-di-tert-butyl substitution pattern could be explored to fine-tune the electronic properties and morphological stability of similar large, conjugated systems.
Porous Organic Frameworks: The rigid and sterically defined nature of this compound makes it a candidate for a "strut" in the design of porous organic polymers or metal-organic frameworks (MOFs). The inherent porosity could be tailored for applications in gas storage or separation.
Dendrimers and Macromolecules: Using the dibenzofuran core as a branching point could lead to the synthesis of novel dendrimers. The tert-butyl groups would occupy the outer surface, influencing the solubility and intermolecular interactions of the resulting macromolecule.
Interdisciplinary Research with Other Fields of Chemistry (e.g., supramolecular assemblies, not materials properties)
The confluence of a rigid aromatic system and bulky, non-polar groups in this compound provides a platform for exploring complex chemical self-assembly.
Emerging research avenues in this interdisciplinary space include:
Supramolecular Assemblies: The shape and electronic properties of the molecule could direct its assembly into well-defined, non-covalent structures. Research could focus on understanding and controlling the formation of stacks, sheets, or capsules driven by π-π stacking and van der Waals interactions. The observation of C-H···π interactions in the crystal structure of a related dimethoxydibenzofuran derivative suggests that such weak forces can play a crucial role in the solid-state packing and, by extension, in supramolecular assembly. nih.gov
Host-Guest Chemistry: The dibenzofuran core could be functionalized to create a pre-organized cavity, acting as a host for specific guest molecules. The tert-butyl groups would provide a non-polar outer surface, potentially allowing the host to be soluble in organic solvents while binding polar guests within its core.
Molecular Recognition: By incorporating hydrogen-bonding motifs or other specific recognition sites onto the dibenzofuran backbone, researchers could design molecules capable of selectively binding to other molecules or ions, with potential applications in chemical sensing.
Q & A
Basic: What are the common synthetic routes for 1,3-Di-tert-butyldibenzo[b,d]furan, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves functionalization of dibenzofuran cores via Friedel-Crafts alkylation or halogenation followed by tert-butyl group introduction. Key steps include:
- Halogenation : Use of chlorinating agents (e.g., Cl₂ gas or SO₂Cl₂) under controlled temperatures (0–25°C) to avoid over-substitution .
- Alkylation : tert-Butyl groups are introduced via nucleophilic substitution using tert-butyl halides in polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH) to activate the aromatic ring .
- Optimization : Purity is enhanced via column chromatography or recrystallization. Yield depends on stoichiometry, reaction time, and steric hindrance from existing substituents .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ 6.8–8.0 ppm). NOESY confirms spatial proximity of substituents .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 324.2) .
- Computational : Density Functional Theory (DFT) predicts thermochemical properties (e.g., enthalpy of formation) using software like Gaussian with B3LYP/6-31G* basis sets .
Advanced: How does steric hindrance from tert-butyl groups affect regioselectivity in electrophilic substitution reactions?
Answer:
The bulky tert-butyl groups at positions 1 and 3 create steric barriers, directing electrophiles to less hindered positions (e.g., 4, 6, or 9). For example:
- Nitration : Nitro groups preferentially occupy the 6-position due to reduced steric clash .
- Suzuki Coupling : Palladium catalysts require larger ligands (e.g., XPhos) to accommodate steric bulk, improving cross-coupling efficiency .
Controlled experiments with mono-substituted analogs (e.g., 1-tert-butyldibenzofuran) validate these trends .
Advanced: What strategies resolve contradictions in reported biological activities of halogenated dibenzofuran derivatives?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) that may confound activity results .
- Comparative Studies : Compare this compound with analogs (e.g., 1,3-dichloro derivatives) under identical conditions to isolate substituent effects .
Advanced: How can dynamic headspace-GC-MS improve detection limits for this compound in environmental samples?
Answer:
- Dynamic Headspace : Traps volatile compounds on Tenax® TA adsorbent, achieving 30× higher sensitivity than static methods. Optimal parameters: 15 min sampling at 80°C, desorption at 250°C .
- GC-MS Parameters : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Quantify via m/z 324.2 (molecular ion) and confirm with fragment ions (e.g., m/z 209.1, tert-butyl loss) .
- Calibration : Spike samples with isotopically labeled analogs (e.g., ¹³C-dibenzofuran) to correct for matrix effects .
Advanced: What computational frameworks predict the environmental persistence of this compound?
Answer:
- QSPR Models : Quantitative Structure-Persistence Relationships (QSPR) use descriptors like logP (octanol-water partition coefficient) and molecular volume to estimate half-life in soil/water .
- Degradation Pathways : DFT simulations identify likely biodegradation intermediates (e.g., hydroxylated derivatives) via cytochrome P450 enzymes .
- Field Validation : Compare predictions with microcosm studies using LC-MS/MS to track degradation kinetics .
Advanced: How do tert-butyl groups influence the compound’s aggregation behavior in supramolecular chemistry?
Answer:
- Crystal Packing : X-ray diffraction reveals tert-butyl groups induce "gear-like" interlocking, stabilizing columnar structures in the solid state .
- Solubility : Increased hydrophobicity (logP ~5.2) limits aqueous solubility but enhances miscibility in nonpolar solvents (e.g., toluene) for self-assembly studies .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, attributed to tert-butyl group cleavage .
Basic: What safety protocols are critical during large-scale synthesis of this compound?
Answer:
- Hazard Analysis : Pre-reaction risk assessments for exothermic steps (e.g., tert-butyl halide additions) and toxic byproducts (e.g., HCl gas) .
- Engineering Controls : Use continuous flow reactors to minimize hazardous intermediate accumulation .
- Waste Management : Neutralize halogenated waste with NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
